cis-4-Methoxypiperidin-3-ol
Description
cis-4-Methoxypiperidin-3-ol is a piperidine derivative characterized by a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position in a cis configuration. This compound is primarily utilized in pharmaceutical and synthetic chemistry due to its structural versatility. Its hydrochloride salt (CAS 1638771-90-0) is commercially available through platforms like ECHEMI, where it is marketed for research and industrial applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-methoxypiperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3 |
InChI Key |
AJLZLMULMPUCFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxypiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with an appropriate aldehyde or ketone, followed by cyclization and reduction steps to form the piperidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and reduction processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-4-Methoxypiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy group can result in various substituted piperidine derivatives .
Scientific Research Applications
cis-4-Methoxypiperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of cis-4-Methoxypiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with cis-4-Methoxypiperidin-3-ol, differing in substituents, stereochemistry, or ring saturation. Key differences are highlighted:
Table 1: Structural Comparison of this compound and Analogues
*CAS number corresponds to the hydrochloride salt.
Key Differences and Implications
Substituent Effects: Trifluoromethyl vs. Aminomethyl vs. Methoxy: The cis-4-(Aminomethyl)piperidin-3-ol 2HCl derivative exhibits higher basicity due to the NH₂ group, which may improve solubility in acidic environments but reduce blood-brain barrier penetration .
Stereochemistry :
- The Rel-(3S,4R)-3-methoxypiperidin-4-ol HCl stereoisomer (Table 1) demonstrates how positional swapping of hydroxyl and methoxy groups alters molecular interactions. For example, the 4-OH group may form stronger hydrogen bonds in biological systems compared to the 3-OH in this compound .
Ring Saturation: Pyridine derivatives like 5-Methoxypyridin-3-ol (Table 1) lack the saturated piperidine ring, leading to reduced conformational flexibility and altered electronic properties. This may limit their utility in applications requiring chiral centers or hydrogen-bond donors .
Biological Activity
Cis-4-Methoxypiperidin-3-ol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position. This unique structural configuration enhances its ability to interact with biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
Antidiabetic Effects
The compound has demonstrated promising antidiabetic activities, similar to other methoxy derivatives of phenylpropenoic acids. In vitro studies have shown that it can enhance insulin secretion and improve pancreatic β-cell function, which are critical for glucose metabolism and regulation.
| Activity | Model | Active Dose | Mechanism of Action | References |
|---|---|---|---|---|
| Antidiabetic | INS-1 cell line | 100 μM | Insulin secretion ↑ | |
| Hepatoprotective | Rats (CCl4 toxicity) | 1–5 μM | GSH ↑, GSH-Px ↑, GST ↑ |
Neuroprotective Properties
This compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Studies suggest that it may help mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Pseudomonas aeruginosa . The results indicated a significant reduction in virulence factor production, showcasing its potential as an antivirulence agent rather than a conventional antibiotic approach. The compound was found to inhibit quorum sensing mechanisms, crucial for bacterial communication and pathogenicity.
Antidiabetic Mechanisms
In another study focusing on its antidiabetic properties, this compound was administered to diabetic rat models. The findings revealed improved glucose tolerance and insulin sensitivity, which were attributed to enhanced pancreatic function and reduced hepatic gluconeogenesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound interacts with key enzymes involved in metabolic pathways, influencing glucose metabolism.
- Antioxidant Activity : Its structural components allow for effective scavenging of free radicals, reducing oxidative damage in cells.
- Receptor Interaction : The presence of hydroxyl and methoxy groups facilitates hydrogen bonding with biological receptors, enhancing its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
